![molecular formula C13H9BrClFO B6307478 4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene CAS No. 1879026-26-2](/img/structure/B6307478.png)
4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene
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Overview
Description
“4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene” is a chemical compound with the molecular formula C13H9BrClFO . It is a solid substance and is used in various chemical reactions due to its unique structure .
Synthesis Analysis
The synthesis of such compounds often involves the use of boronic esters . Protodeboronation of pinacol boronic esters has been reported, which utilizes a radical approach . This method has been applied to various compounds .Molecular Structure Analysis
The molecular structure of “4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene” consists of a benzene ring substituted with benzyloxy, bromo, chloro, and fluoro groups . The InChI code for this compound is1S/C13H9BrClFO/c14-10-6-7-11(13(16)12(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2
. Chemical Reactions Analysis
This compound, like other organoboranes, can undergo various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . It can also participate in Suzuki–Miyaura coupling .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 315.57 .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound can be used in the Suzuki–Miyaura (SM) cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation of Pinacol Boronic Esters
“4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene” can be used in the protodeboronation of pinacol boronic esters. This process is a radical approach that allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Reactions at the Benzylic Position
This compound can undergo reactions at the benzylic position. These are free radical reactions that involve the removal of a hydrogen atom from the benzylic position to form a new bond .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been used as building blocks in the synthesis of pharmaceuticals, such as brilanestrant, a selective estrogen receptor degrader .
Mode of Action
The mode of action of 4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene involves reactions at the benzylic position . The compound can undergo free radical bromination, nucleophilic substitution, and oxidation . The benzylic position is particularly reactive due to the resonance stabilization that can occur when a hydrogen atom is removed .
Biochemical Pathways
The compound can participate in Suzuki–Miyaura cross-coupling reactions , a widely applied transition metal catalyzed carbon–carbon bond-forming reaction. This reaction involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by transmetalation with a nucleophilic organoboron reagent .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (31557) and structure , would influence its pharmacokinetic behavior.
Result of Action
Similar compounds have been used in the synthesis of pharmaceuticals that degrade estrogen receptors .
Action Environment
The action of 4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene can be influenced by various environmental factors. For instance, the rate of reaction can be affected by the presence of a catalyst, the temperature, and the pH of the environment . Additionally, the compound’s stability could be influenced by storage conditions .
properties
IUPAC Name |
1-bromo-5-chloro-2-fluoro-4-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClFO/c14-10-6-11(15)13(7-12(10)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWLITPOGDUCJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2Cl)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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